molecular formula C36H41ClNPPd- B13144388 Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)

Cat. No.: B13144388
M. Wt: 660.6 g/mol
InChI Key: NYVJUMRZZSYAFI-UHFFFAOYSA-M
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Description

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium-based complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency in catalyzing cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both phosphine and amine ligands in its structure enhances its catalytic activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine and amine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is primarily involved in cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Heck Reaction: Formation of substituted alkenes.

    Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

    Sonogashira Coupling: Formation of carbon-carbon triple bonds

Common Reagents and Conditions

These reactions typically require the presence of a base (e.g., potassium carbonate, sodium phosphate) and are carried out in solvents such as THF, toluene, or dimethylformamide (DMF). The reactions are often performed at elevated temperatures ranging from 50°C to 150°C .

Major Products

The major products formed from these reactions include biaryl compounds, substituted alkenes, amines, and alkynes, depending on the specific type of cross-coupling reaction being performed .

Scientific Research Applications

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The catalytic activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for the reactants, allowing for the activation of substrates and the formation of intermediates. The phosphine and amine ligands stabilize the palladium center and enhance its reactivity. The overall mechanism involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) can be compared with other palladium-based catalysts such as:

The uniqueness of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) lies in its combination of phosphine and amine ligands, which provide a balance of stability and reactivity, making it highly effective in a wide range of cross-coupling reactions .

Properties

Molecular Formula

C36H41ClNPPd-

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1

InChI Key

NYVJUMRZZSYAFI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Origin of Product

United States

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